molecular formula C7H10OS B2562487 1-(3-Methylthiophen-2-yl)ethan-1-ol CAS No. 79461-91-9

1-(3-Methylthiophen-2-yl)ethan-1-ol

Cat. No.: B2562487
CAS No.: 79461-91-9
M. Wt: 142.22
InChI Key: GBOQHKONOPQNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Methyl-2-thienyl)ethanol plays a role in biochemical reactions, particularly those involving enzymes and proteins . The compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

The effects of 1-(3-Methyl-2-thienyl)ethanol on cells and cellular processes are complex and multifaceted. The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 1-(3-Methyl-2-thienyl)ethanol exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Methyl-2-thienyl)ethanol can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal effects

Dosage Effects in Animal Models

The effects of 1-(3-Methyl-2-thienyl)ethanol can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

1-(3-Methyl-2-thienyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that 1-(3-Methyl-2-thienyl)ethanol is involved in are still being investigated.

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-(3-Methyl-2-thienyl)ethanol and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of waste .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQHKONOPQNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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